2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

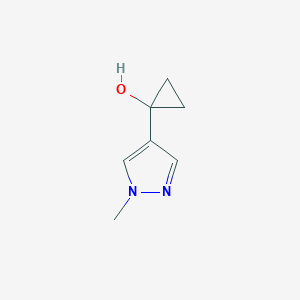

“2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride” is a chemical compound with the molecular formula C4H8ClN5 . It has a molecular weight of 161.59 g/mol . The compound is also known by other names such as “2-(1H-1,2,4-TRIAZOL-1-YL)ETHANIMIDAMIDE HYDROCHLORIDE” and “2-(1,2,4-triazol-1-yl)ethanimidamide;hydrochloride” among others .

Molecular Structure Analysis

The compound has a 1,2,4-triazole ring attached to an ethanimidamide group . The InChI code for the compound is InChI=1S/C4H7N5.ClH/c5-4(6)1-9-3-7-2-8-9;/h2-3H,1H2,(H3,5,6);1H . The canonical SMILES representation is C1=NN(C=N1)CC(=N)N.Cl .

Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 161.0468230 g/mol . The topological polar surface area is 80.6 Ų .

科学研究应用

Anticancer Applications

Compounds containing 1,2,4-triazole derivatives, such as “2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride”, have shown promising results as anticancer agents . For instance, compounds 7d, 7e, 10a, and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Antimicrobial Applications

Triazole compounds, including 1,2,4-triazole derivatives, exhibit broad biological activities, such as antimicrobial effects . This makes them valuable in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Applications

The triazole scaffold, which includes 1,2,4-triazole derivatives, has been found to have analgesic and anti-inflammatory activities . This opens up possibilities for the development of new pain and inflammation management drugs.

Anticonvulsant Applications

Triazole compounds have also been associated with anticonvulsant activities . This suggests potential applications in the treatment of conditions like epilepsy.

Antineoplastic Applications

The unique structure of triazole compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities, such as antineoplastic effects .

Antimalarial Applications

Triazole compounds have shown antimalarial activities , suggesting potential applications in the development of new antimalarial drugs.

Antiviral Applications

Compounds containing a triazole structure, such as Ribavirin, have been used in the treatment of hepatitis . This suggests that “2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride” could potentially have antiviral applications.

Antiproliferative Applications

Triazole compounds have been associated with antiproliferative activities . This suggests potential applications in the control of cell proliferation in various medical conditions.

安全和危害

作用机制

Mode of Action

It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Result of Action

Some 1,2,4-triazole derivatives have demonstrated cytotoxic effects , suggesting that this compound may also have potential applications in cancer therapy.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride involves the reaction of 2-aminoacetonitrile with 1H-1,2,4-triazole in the presence of a base to form 2-(1H-1,2,4-triazol-1-yl)ethanimidamide, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["2-aminoacetonitrile", "1H-1,2,4-triazole", "base", "hydrochloric acid"], "Reaction": ["Step 1: 2-aminoacetonitrile is reacted with 1H-1,2,4-triazole in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 2-(1H-1,2,4-triazol-1-yl)ethanimidamide.", "Step 2: The resulting 2-(1H-1,2,4-triazol-1-yl)ethanimidamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] } | |

CAS 编号 |

1400872-25-4 |

产品名称 |

2-(1H-1,2,4-triazol-1-yl)ethanimidamide hydrochloride |

分子式 |

C4H8ClN5 |

分子量 |

161.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。